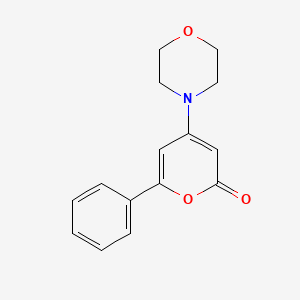

4-morpholino-6-phenyl-2H-pyran-2-one

Description

Properties

Molecular Formula |

C15H15NO3 |

|---|---|

Molecular Weight |

257.28 g/mol |

IUPAC Name |

4-morpholin-4-yl-6-phenylpyran-2-one |

InChI |

InChI=1S/C15H15NO3/c17-15-11-13(16-6-8-18-9-7-16)10-14(19-15)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2 |

InChI Key |

VKOGCIIARBRLEC-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC(=O)OC(=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

1,3-Dipolar Cycloaddition of Azidopyrones and Enamines

A primary route involves the 1,3-dipolar cycloaddition of 4-azido-6-methyl-2H-pyran-2-one with morpholine-derived enamines. The enamine, formed by condensing benzaldehyde with morpholine, reacts with the azidopyrone in benzene at room temperature to yield a dihydrotriazole intermediate. Subsequent thermal decomposition in refluxing n-propanol (2 hours) eliminates nitrogen and rearranges the intermediate into 4-morpholino-6-phenyl-2H-pyran-2-one (Figure 1).

Key Conditions :

-

Solvent: Benzene (cycloaddition), n-propanol (decomposition)

-

Temperature: 25°C (cycloaddition), 80–100°C (decomposition)

Mechanistic Insight :

The reaction proceeds via a Huisgen cycloaddition, forming a triazoline ring that undergoes retro-Diels-Alder fragmentation to release N₂ and generate the pyran-2-one core.

Ring Transformation of 2H-Pyran-2-one with Amidines

Base-Mediated Ring Opening and Cyclization

Another method involves the reaction of 2H-pyran-2-one with N-morpholinoamidines under basic conditions. For example, treating 6-phenyl-2H-pyran-2-one with morpholine in dimethylformamide (DMF) containing potassium hydroxide at room temperature facilitates ring opening and re-cyclization. The amidine acts as a nucleophile, attacking the pyranone’s carbonyl group, followed by aromatization to yield the target compound.

Key Conditions :

Limitations :

Competing side reactions, such as over-alkylation or polymerization, require careful stoichiometric control.

Microwave-Assisted Synthesis

Green and Expedited Cyclization

Microwave irradiation offers a rapid, high-yield alternative for synthesizing pyran-2-one derivatives. A protocol adapted from Sarhan et al. (2020) involves irradiating a mixture of phenylacetylene, morpholine, and a diketone precursor (e.g., 3-oxo-3-phenylpropanal) in ethanol at 150°C for 15 minutes. The method leverages microwave-enhanced cyclocondensation, reducing reaction times from hours to minutes.

Key Conditions :

Advantages :

Knoevenagel Condensation

Condensation of 1,3-Dicarbonyl Compounds with Aldehydes

The Knoevenagel method employs 1,3-dicarbonyl compounds (e.g., dimedone) and benzaldehyde derivatives. Morpholine is introduced via a Mannich reaction post-condensation. For instance, reacting dimedone with benzaldehyde in acetic acid yields a chalcone intermediate, which is treated with morpholine and ammonium acetate to install the morpholino group.

Key Conditions :

-

Catalyst: Ammonium acetate (10 mol%)

-

Solvent: Acetic acid

-

Temperature: 100°C (6 hours)

Reaction of Ketene Dithioacetals with Aldehydes

Base-Promoted Cyclization

Ketene dithioacetals, such as 2-cyano-3,3-bis(methylthio)acrylonitrile, react with benzaldehyde derivatives in dimethyl sulfoxide (DMSO) containing sodium hydroxide. The reaction forms a 6-aryl-4-methylthio-2H-pyran-2-one intermediate, which undergoes nucleophilic substitution with morpholine to replace the methylthio group.

Key Conditions :

Comparative Analysis of Methods

Key Findings :

-

Microwave synthesis achieves the highest yield and shortest reaction time but requires specialized equipment.

-

Cycloaddition balances yield and scalability, making it suitable for industrial applications.

-

Ketene dithioacetal routes offer modularity for structural variants but suffer from longer reaction times .

Chemical Reactions Analysis

Types of Reactions

4-Morpholino-6-phenyl-2H-pyran-2-one undergoes various chemical reactions, including:

Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that derivatives of 4-morpholino-6-phenyl-2H-pyran-2-one exhibit promising antimicrobial properties. For instance, studies have shown that modifications to the pyranone structure can enhance activity against various bacterial strains, including Mycobacterium tuberculosis . The compound's ability to inhibit specific enzymes involved in bacterial metabolism makes it a candidate for developing new antibiotics.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies have demonstrated that certain analogs can induce apoptosis in cancer cells, suggesting a mechanism of action that may involve the modulation of cell cycle regulators or apoptotic pathways .

Hypolipidemic Effects

As noted in patent literature, this compound acts as an inhibitor of HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. This property positions it as a potential therapeutic agent for managing hyperlipidemia and associated cardiovascular diseases .

Synthetic Methodologies

Synthesis of Derivatives

The synthesis of this compound can be achieved through various methods, including condensation reactions involving phenolic compounds and morpholine derivatives. Recent advancements have introduced ultrasound-assisted techniques that enhance reaction efficiency and yield .

Structure–Activity Relationship Studies

Extensive structure–activity relationship (SAR) studies have been conducted to optimize the pharmacological properties of this compound. Modifications at specific positions on the pyranone ring have been shown to significantly affect biological activity, leading to the discovery of more potent analogs .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-morpholino-6-phenyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: DNA-PK Inhibition Activity of Pyran-2-one and Related Compounds

Key Findings:

Potency Trends: The benzoquinoline derivative (2-morpholinobenzo[h]quinolin-4(1H)-one) exhibits 7.2-fold greater potency (IC₅₀ = 250 nM) than this compound, likely due to enhanced planar aromaticity improving DNA-PK binding . Substitutions on the pyran-2-one core (e.g., 8-methyl or dibenzofuran groups) moderately improve activity (IC₅₀ = 1200–1680 nM), suggesting that steric and electronic modifications influence target engagement.

Role of the Morpholino Group: All compounds retain the morpholino group, which is critical for solubility and hydrogen bonding with kinase active sites.

Core Structure Impact: Replacing the pyran-2-one core with a chromen-4-one or benzoquinoline system alters conformational flexibility and π-π stacking interactions, directly affecting potency .

Structural and Functional Insights from Patents

For example:

- (4aR)-1-[(2,3-Difluoro-4-iodophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid ester: This compound shares a morpholino-like heterocycle but incorporates a pyrrolopyridazine core, demonstrating the versatility of morpholino groups in diverse scaffolds .

- 4-(2-Chloroethyl)morpholine hydrochloride: A precursor in synthesizing kinase inhibitors, underscoring the role of morpholino derivatives in medicinal chemistry .

Commercial Availability and Structural Analogs

Beijing Comparison Pharmaceutical Technology Co., Ltd. lists morpholino-containing compounds such as 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one (CAS 545445-44-1), which shares a pyridinone core but lacks the phenyl substitution seen in the target compound . This highlights the commercial interest in morpholino derivatives for drug discovery.

Q & A

What are the established synthetic methodologies for preparing 4-morpholino-6-phenyl-2H-pyran-2-one, and what key intermediates are involved?

Basic

The synthesis typically involves functionalizing 4-hydroxy-2H-pyran-2-one scaffolds via nucleophilic substitution or coupling reactions. Modified Biginelli reactions using aromatic aldehydes and urea can introduce substituents at the 3- and 4-positions of the pyranone core . Key intermediates include epoxyolefin derivatives, which undergo cyclization under optimized conditions (e.g., Lewis acids like BF₃·OEt₂ in dichloromethane) .

How can cyclization parameters be optimized during the synthesis of morpholino-substituted pyranones?

Advanced

A combinatorial approach testing variables such as Lewis acids (ZnCl₂ vs. BF₃·OEt₂), solvents (polar aprotic vs. ethereal), and temperatures (−20°C to reflux) is recommended. highlights BF₃·OEt₂ in dichloromethane at 0–5°C as optimal for cyclization efficiency (82–89% yield). A design-of-experiments (DoE) framework with response surface methodology can statistically identify significant factors .

Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Basic

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) verifies substituent positions and stereochemistry, while high-resolution mass spectrometry (HRMS) confirms molecular weight. Single-crystal X-ray diffraction, as used for 5,6-dimethyl-4-phenyl-2H-pyran-2-one derivatives, provides unambiguous structural determination . Infrared (IR) spectroscopy validates carbonyl and morpholino group vibrations .

What strategies resolve discrepancies between computational predictions and experimental bioactivity data for pyranone derivatives?

Advanced

Discrepancies may arise from solvation effects or conformational flexibility. Hybrid QM/MM simulations incorporating explicit solvent models (e.g., COSMO-RS) improve agreement. Experimental validation should include multiple assays (e.g., MIC determinations against fungal pathogens) and comparative molecular field analysis (CoMFA) to refine structure-activity models .

How does the morpholino group influence the antifungal activity of pyranone derivatives?

Basic

The morpholino moiety enhances solubility and bioavailability, potentially improving interactions with fungal targets like chitin synthases. Analog studies on 6-pentyl-2H-pyran-2-one show that substituent polarity and steric effects significantly modulate activity against Penicillium species .

What analytical challenges arise in detecting trace amounts of this compound in biological matrices?

Advanced

Matrix interference and low volatility complicate LC-MS/MS analysis. Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates. Derivatization using trimethylsilyl (TMS) agents enhances detectability in GC-MS .

What safety protocols are critical when handling morpholino-substituted pyranones?

Basic

Use nitrile gloves, ANSI-approved goggles, and fume hood containment. Segregate waste in halogen-resistant containers for incineration via licensed facilities, as recommended for 4-hydroxy-6-methyl-2H-pyran-2-one derivatives . For dermal exposure, decontaminate immediately with polyethylene glycol 400 .

How can reaction scalability be addressed for multi-step syntheses of this compound?

Advanced

Continuous-flow systems reduce intermediate degradation and improve reproducibility. Process analytical technology (PAT) tools, such as in-line FTIR, monitor reaction progress. For cyclization steps, catalytic BF₃·OEt₂ in a solvent-tolerant fixed-bed reactor enhances throughput .

What structural analogs of this compound show promise in overcoming drug resistance?

Advanced

Derivatives with electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the 4-position exhibit enhanced activity against resistant fungal strains. Structure-activity relationship (SAR) studies on 5,6-dihydro-6-pentyl-2H-pyran-2-one analogs suggest substituent flexibility at the 6-position improves efficacy .

How do solvent polarity and pH affect the stability of this compound in aqueous solutions?

Advanced

Degradation follows first-order kinetics in acidic conditions (pH < 4), with hydrolysis of the morpholino ring. Buffered solutions (pH 6–8) in aprotic solvents like DMSO enhance stability. Accelerated stability studies under ICH Q1A guidelines can identify optimal storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.